

# BPR1M97: A Technical Guide to its Dual Opioid Receptor Agonism

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BPR1M97**

Cat. No.: **B1436885**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**BPR1M97** is a novel small molecule that functions as a dual agonist for the mu-opioid receptor (MOP) and the nociceptin-orphanin FQ peptide (NOP) receptor.[1][2][3] This compound has demonstrated potent antinociceptive (pain-relieving) effects in preclinical models, comparable to or exceeding that of morphine, but with a significantly improved safety profile.[1][2] Notably, **BPR1M97** exhibits less respiratory and cardiovascular dysfunction, reduced gastrointestinal side effects, and lower potential for withdrawal symptoms compared to traditional opioids. Its mechanism of action is characterized by a unique "biased agonism," particularly at the NOP receptor, which is thought to contribute to its favorable therapeutic window. This document provides an in-depth overview of the mechanism of action of **BPR1M97**, supported by quantitative data, descriptions of experimental methodologies, and visual diagrams of its signaling pathways.

## Core Mechanism of Action: Dual Agonism at MOP and NOP Receptors

**BPR1M97** exerts its pharmacological effects by simultaneously targeting two key receptors in the opioid system:

- Mu-Opioid Receptor (MOP): **BPR1M97** acts as a full agonist at the MOP receptor. Activation of MOP is the primary mechanism for the analgesic effects of classical opioids like morphine. This interaction is responsible for the potent pain relief observed with **BPR1M97**.
- Nociceptin-Orphanin FQ Peptide (NOP) Receptor: **BPR1M97** is also an agonist at the NOP receptor. The NOP receptor system is involved in a wide range of physiological processes, including pain modulation, and its activation can produce analgesia with a reduced side-effect profile compared to MOP activation.

The key to **BPR1M97**'s improved safety profile lies in its "G protein-biased agonism" at the NOP receptor. Opioid receptors can signal through two main intracellular pathways: the G protein pathway, which is primarily associated with analgesia, and the  $\beta$ -arrestin pathway, which is linked to adverse effects like respiratory depression and tolerance. **BPR1M97** preferentially activates the G protein pathway at the NOP receptor, while having a more balanced or slightly G protein-biased profile at the MOP receptor. This biased signaling is a critical aspect of its mechanism, contributing to its potent analgesic effects with a reduction in typical opioid-related side effects.

## Quantitative Data

The following tables summarize the key quantitative metrics that define the interaction of **BPR1M97** with its target receptors and its in vivo efficacy.

Table 1: Receptor Binding Affinity and In Vitro Potency

| Parameter                | Receptor | Value               | Species               | Notes                                                                                                        |
|--------------------------|----------|---------------------|-----------------------|--------------------------------------------------------------------------------------------------------------|
| Ki (Inhibition Constant) | MOP      | 1.8 nM              | Not Specified         | Measures the binding affinity of BPR1M97 to the receptor. A lower Ki indicates higher affinity.              |
| NOP                      |          | 4.2 nM              | Not Specified         |                                                                                                              |
| EC50 (cAMP Production)   | MOP      | Lower than Morphine | Human (HEK-MOP cells) | Measures the concentration of BPR1M97 required to achieve 50% of its maximal effect in reducing cAMP levels. |

Table 2: In Vivo Efficacy

| Parameter                  | Model                   | Value               | Species | Notes                                                                                                    |
|----------------------------|-------------------------|---------------------|---------|----------------------------------------------------------------------------------------------------------|
| ED50 (Effective Dose, 50%) | Thermal-Stimulated Pain | 127.1 ± 34.65 µg/kg | Mouse   | Measures the dose of BPR1M97 required to produce an antinociceptive effect in 50% of the tested animals. |

## Signaling Pathways

The following diagrams illustrate the signaling cascades initiated by **BPR1M97** at the MOP and NOP receptors.



[Click to download full resolution via product page](#)

Caption: **BPR1M97** signaling pathway at the Mu-Opioid Receptor (MOP).



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. BPR1M97, a dual mu opioid receptor/nociceptin-orphanin FQ peptide receptor agonist, produces potent antinociceptive effects with safer properties than morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [BPR1M97: A Technical Guide to its Dual Opioid Receptor Agonism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1436885#what-is-the-mechanism-of-action-of-bpr1m97]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)